![molecular formula C14H11NO3 B2695213 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 144658-72-0](/img/structure/B2695213.png)
4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Description
4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (4-BFP-5-COOH) is an organic compound that belongs to the family of furo[3,2-b]pyrroles. It is a monocyclic heterocyclic compound containing a five-membered ring with three nitrogen atoms, an oxygen atom and a carbon atom. 4-BFP-5-COOH is a versatile compound that has a wide range of applications in research and industry.
Scientific Research Applications
Synthesis of Heteropentalenes
The compound is used in the synthesis of heteropentalenes, which are important in applied sciences . The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .
Pharmacological Applications
Furo[3,2-b]pyrroles, which are related to 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, exhibit a variety of pharmacological effects . They are known for their pharmacological activity .
Materials Research
Thiazolo[5,4-d]thiazole, a related compound, has become of interest to materials science . This suggests that 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid could also have potential applications in materials research.
Synthesis of N-substituted Products
The compound can react with methyl iodide or benzyl chloride to form N-substituted products . This reaction is important in the synthesis of various organic compounds .
Formation of Substituted Benzo[b]furan
The reaction of 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid with dimethyl butynedioate can lead to the formation of substituted benzo[b]furan . This reaction is significant in the synthesis of benzo[b]furan derivatives, which have various applications in medicinal chemistry .
Synthesis of Furo[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazolo[3,4-f][1,2,4]triazines
The compound can be used in the synthesis of furo[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazolo[3,4-f][1,2,4]triazines . These compounds have potential applications in medicinal chemistry .
properties
IUPAC Name |
4-benzylfuro[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUQHQBKPMPLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
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